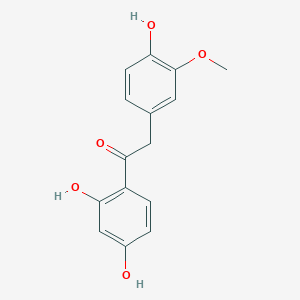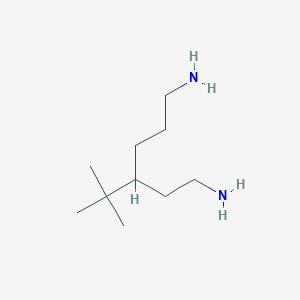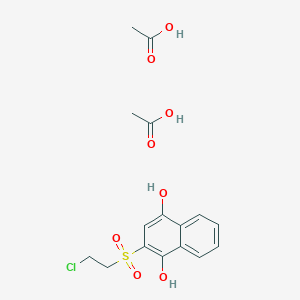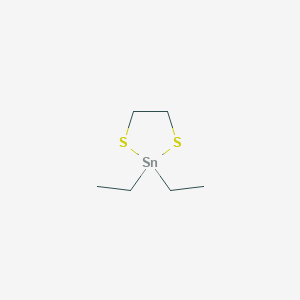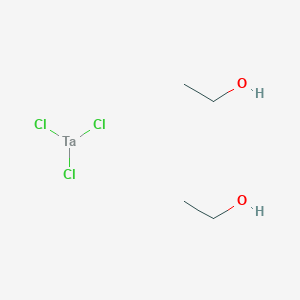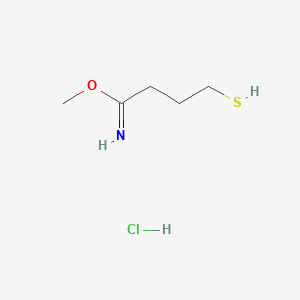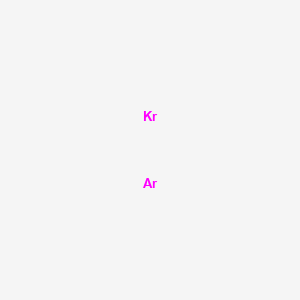
3'-Propoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the iodination of a suitable aromatic precursor. The introduction of the propoxy and propyl groups is achieved through nucleophilic substitution reactions. The final step involves the formation of the succinanilic acid moiety under controlled conditions to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also crucial. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxy or propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Medicine: Its potential as a contrast agent in imaging techniques such as X-ray and CT scans is being explored.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and pharmaceuticals.
作用机制
The mechanism by which 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid exerts its effects involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences the compound’s binding affinity to proteins and other biomolecules. The propoxy and propyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
相似化合物的比较
2’,4’,6’-Triiodophenol: Similar in iodine content but lacks the propoxy and propyl groups.
3’-Propoxy-2’,4’,6’-triiodobenzoic acid: Similar structure but with a benzoic acid backbone instead of succinanilic acid.
N-Propyl-2’,4’,6’-triiodoaniline: Similar in having a propyl group and iodine atoms but lacks the propoxy group.
Uniqueness: 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
37938-70-8 |
|---|---|
分子式 |
C16H20I3NO4 |
分子量 |
671.05 g/mol |
IUPAC 名称 |
4-oxo-4-(2,4,6-triiodo-3-propoxy-N-propylanilino)butanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-3-7-20(12(21)5-6-13(22)23)15-10(17)9-11(18)16(14(15)19)24-8-4-2/h9H,3-8H2,1-2H3,(H,22,23) |
InChI 键 |
ALBBSSRMMPGXEM-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C1=C(C(=C(C=C1I)I)OCCC)I)C(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


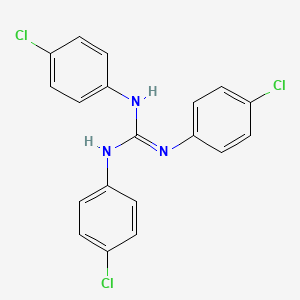

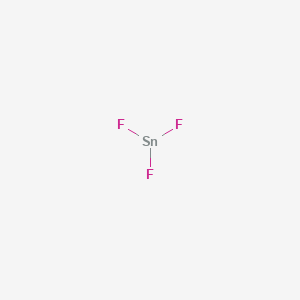
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
